molecular formula C14H16N2O B3136239 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one CAS No. 412937-44-1

2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

Cat. No.: B3136239
CAS No.: 412937-44-1
M. Wt: 228.29 g/mol
InChI Key: HFTFDDLCBBJBSZ-UKTHLTGXSA-N
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Description

2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Due to its structural complexity and potential bioactive properties, it has garnered significant interest in the fields of synthetic organic chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one typically involves multi-step organic reactions. One common approach includes the condensation of 4-aminobenzaldehyde with a suitable bicyclic ketone precursor under acidic or basic conditions. This reaction forms the benzylidene moiety, which is then subjected to further cyclization and functionalization steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced benzylidene compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one is unique due to its specific combination of a benzylidene moiety and a bicyclic nitrogen-containing structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2E)-2-[(4-aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8,15H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTFDDLCBBJBSZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Reactant of Route 2
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Reactant of Route 3
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Reactant of Route 4
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Reactant of Route 5
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Reactant of Route 6
Reactant of Route 6
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

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